molecular formula C9H8N4O2 B086935 [(2-Oxoindol-3-yl)amino]urea CAS No. 10065-23-3

[(2-Oxoindol-3-yl)amino]urea

Cat. No.: B086935
CAS No.: 10065-23-3
M. Wt: 204.19 g/mol
InChI Key: ZSKBCYKDAAURSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(2-Oxoindol-3-yl)amino]urea typically involves the reaction of 2-oxoindole with an appropriate amine under specific conditions. One common method involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux in methanol to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

[(2-Oxoindol-3-yl)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(2-Oxoindol-3-yl)amino]urea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

[(2-Oxoindol-3-yl)amino]urea is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and applications.

Properties

IUPAC Name

(2-hydroxy-1H-indol-3-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRJUOARYHNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905643
Record name 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10065-23-3
Record name NSC75233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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